molecular formula C7H11N3O3S B2878050 4-(1H-imidazole-4-sulfonyl)morpholine CAS No. 58768-28-8

4-(1H-imidazole-4-sulfonyl)morpholine

Cat. No.: B2878050
CAS No.: 58768-28-8
M. Wt: 217.24
InChI Key: NHZQLIVVBUEYHW-UHFFFAOYSA-N
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Description

4-(1H-imidazole-4-sulfonyl)morpholine is a chemical compound with the molecular formula C7H11N3O3S and a molecular weight of 217.25 g/mol . This compound features an imidazole ring substituted with a sulfonyl group at the 4-position and a morpholine ring. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazole-4-sulfonyl)morpholine typically involves the reaction of imidazole derivatives with sulfonyl chlorides under basic conditions. One common method includes the use of imidazole-4-sulfonyl chloride and morpholine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazole-4-sulfonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .

Scientific Research Applications

4-(1H-imidazole-4-sulfonyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-imidazole-4-sulfonyl)morpholine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The sulfonyl group enhances the compound’s binding affinity and specificity[5][5]. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazole-4-sulfonyl)benzene
  • 4-(1H-imidazole-4-sulfonyl)pyridine
  • 4-(1H-imidazole-4-sulfonyl)thiophene

Uniqueness

4-(1H-imidazole-4-sulfonyl)morpholine is unique due to the presence of both an imidazole and a morpholine ring. This dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds that lack the morpholine ring .

Properties

IUPAC Name

4-(1H-imidazol-5-ylsulfonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3S/c11-14(12,7-5-8-6-9-7)10-1-3-13-4-2-10/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZQLIVVBUEYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58768-28-8
Record name 4-(1H-imidazole-4-sulfonyl)morpholine
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